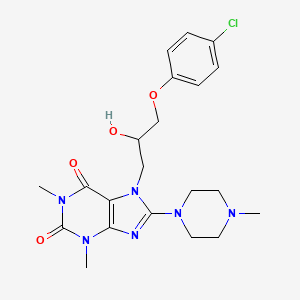![molecular formula C27H28FN3O4 B2662986 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 896362-08-6](/img/structure/B2662986.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C27H28FN3O4 and its molecular weight is 477.536. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine D(3) and D(4) Receptor Affinity
Research by Leopoldo et al. (2002) explored modifications of the benzamide structure, revealing compounds with moderate to high affinity for dopamine D(3) receptors. They identified derivatives that showed significant selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors, suggesting potential applications in studying dopamine-related disorders (Leopoldo et al., 2002).
Serotonin 5-HT1A Receptor Antagonists
Plenevaux et al. (2000) discussed the development of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors. This compound aids in studying the serotonergic neurotransmission using positron emission tomography (PET), highlighting its application in neurological research (Plenevaux et al., 2000).
Antimicrobial Activities
A study by Bektaş et al. (2007) on 1,2,4-triazole derivatives, including structures related to the compound , demonstrated antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Bektaş et al., 2007).
Sigma Receptor Ligands
Research has also focused on sigma receptors, with a study by Caveliers et al. (2002) using a related iodobenzamide to visualize primary breast tumors, leveraging the overexpression of sigma receptors on cancer cells. This indicates potential applications in cancer diagnostics and therapy (Caveliers et al., 2002).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research opens pathways for the development of new therapeutic agents targeting inflammation and pain (Abu-Hashem et al., 2020).
Brain PET Imaging Agents
Mou et al. (2009) synthesized and characterized [(18)F]MPP3F, a fluorinated derivative intended for brain positron emission tomography (PET) imaging. The compound demonstrated potential as a brain imaging agent, indicating applications in neurological research and diagnostics (Mou et al., 2009).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O4/c1-33-23-4-2-3-20(15-23)27(32)29-17-24(19-5-10-25-26(16-19)35-18-34-25)31-13-11-30(12-14-31)22-8-6-21(28)7-9-22/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKKHNNOXFTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)

![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)





![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

